molecular formula C18H20FN5O4 B10761458 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 210353-54-1

7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Katalognummer: B10761458
CAS-Nummer: 210353-54-1
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: ZRCVYEYHRGVLOC-HMAPJEAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[3-(aminomethyl)-4-methoxyimino-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a naphthyridine derivative.
Gemifloxacin is a quinolone antibacterial agent with a broad-spectrum activity that is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is available in oral formulations. Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth.
Gemifloxacin is a fourth generation, oral fluoroquinolone antibiotic used in the therapy of mild-to-moderate respiratory tract infections caused by susceptible organisms. Gemifloxacin has been linked to rare instances of acute liver injury.
Gemifloxacin is a fluoroquinolone antibiotic with antimicrobial property. Gemifloxacin enters bacterial cells by diffusion through integral membrane porin pathway before targeting both DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and repair. This agent binds to the DNA/DNA-gyrase complex and inhibits the A subunits of the enzyme thereby preventing the bacterial chromosome from rejoining. This interferes with DNA replication and repair processes as well as transcription, and ultimately leads to bacterial cell death. Gemifloxacin targets at both Gram-positive, -negative and atypical human pathogens.
A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.

Wirkmechanismus

The bactericidal action of gemifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.
Like other fluoroquinolone anti-infective agents, gemifloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV). However, unlike many other fluoroquinolones, gemifloxacin targets both DNA gyrase and topoisomerase IV in susceptible S. pneumoniae. Although cross-resistance can occur between gemifloxacin and other fluoroquinolones, gemifloxacin may be active against some strains of S. pneumoniae resistant to ciprofloxacin and other fluoroquinolones.
The fluroquinolone gemifloxacin was examined for its capacity to modulate secretion of cytokines by human monocytes stimulated with lipopolysaccharide (LPS). Monocytes from six male and two female healthy volunteers were stimulated with LPS, exposed to gemifloxacin and the amounts of secreted IL-1 alpha, IL-1 beta, IL-6, IL-10 and TNF-alpha measured at 3, 6 and 24 h. The results revealed that LPS alone increased secretion of each cytokine significantly. Treatment of the LPS-stimulated monocytes with gemifloxacin resulted in a significant inhibition (p < 0.01) of secretion of each of the cytokines from monocytes of the eight volunteers. Nuclear extracts of the human monocyte cell line, THP-1, were used in the electrophoretic mobility shift assay to determine whether gemifloxacin affects nuclear factor-kappa B (NF-kappa B) activation. In addition, RNA from THP-1 cells was used in Northern blots to determine whether inhibition of secretion of IL-1 beta and TNF-alpha by gemifloxacin occurred at the transcription or translation level. Whereas LPS induced a rapid increase in NF-kappa B activation, gemifloxacin alone did not. Gemifloxacin did not affect the kinetics or decrease the extent of activation. Northern blots indicated that the inhibitory activity of gemifloxacin occurred post-transcription. Thus, gemifloxacin may modulate the immune response by altering secretion of cytokines by human monocytes. Although the concentrations of gemifloxacin used were higher than those observed in the serum of human volunteers treated with the dose under clinical development, it should be taken into consideration that concentrations at tissue and intracellular levels may be considerably higher than serum concentrations.
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Biologische Aktivität

The compound 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid , commonly referred to as Gemifloxacin , is a member of the fluoroquinolone class of antibiotics. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Gemifloxacin is characterized by its unique chemical structure, which includes a cyclopropyl group and a fluorine atom. Its molecular formula is C18H20FN5O4C_{18}H_{20}FN_5O_4 with a molecular weight of approximately 373.37 g/mol. The compound exhibits high purity levels (>98%) and is typically presented as a solid powder.

PropertyValue
Molecular FormulaC18H20FN5O4C_{18}H_{20}FN_5O_4
Molecular Weight373.37 g/mol
Purity>98%
Physical StateSolid

Gemifloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. By interfering with these processes, Gemifloxacin effectively prevents bacterial cell division and leads to cell death.

Antimicrobial Properties

Gemifloxacin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been documented in various studies, demonstrating significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

Case Study: Efficacy Against Respiratory Infections
A clinical study published in the Journal of Antimicrobial Chemotherapy evaluated Gemifloxacin's effectiveness in treating community-acquired pneumonia (CAP). The results indicated a higher clinical success rate compared to other antibiotics, with a notable reduction in pathogen load within 72 hours of treatment .

Pharmacokinetics

The pharmacokinetic profile of Gemifloxacin shows favorable absorption characteristics, with peak plasma concentrations achieved within 1 to 2 hours post-administration. The drug demonstrates a half-life of approximately 7 to 8 hours, allowing for once-daily dosing in most treatment regimens.

Safety Profile

In clinical trials, Gemifloxacin has been associated with mild to moderate side effects, including gastrointestinal disturbances and central nervous system effects such as dizziness and headache. Serious adverse effects are rare but can include tendon rupture and QT prolongation.

Comparative Efficacy

A comparative analysis of Gemifloxacin with other fluoroquinolones reveals its superior activity against certain resistant strains. The following table summarizes the comparative efficacy against selected pathogens:

AntibioticMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Gemifloxacin0.50.25
Ciprofloxacin10.5
Levofloxacin20.5

Wissenschaftliche Forschungsanwendungen

Overview

The compound 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid , commonly known as Gemifloxacin , is a synthetic fluoroquinolone antibiotic. It exhibits broad-spectrum antibacterial activity and is primarily utilized in the treatment of various bacterial infections. This article delves into its scientific research applications, highlighting its pharmacological properties, therapeutic uses, and relevant case studies.

Antibacterial Activity

Gemifloxacin is primarily recognized for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription. This leads to the bactericidal effect observed in clinical applications.

Clinical Uses

  • Respiratory Tract Infections : Gemifloxacin is indicated for the treatment of acute bacterial exacerbations of chronic bronchitis and community-acquired pneumonia.
  • Urinary Tract Infections : It is effective against uncomplicated urinary tract infections caused by susceptible strains of bacteria.
  • Skin and Soft Tissue Infections : The compound has shown efficacy in treating skin infections due to its broad-spectrum activity.

Comparative Efficacy

A comparative study highlighted Gemifloxacin's superior activity against specific pathogens compared to other antibiotics such as levofloxacin and moxifloxacin. The results demonstrated a higher susceptibility rate among strains of Staphylococcus aureus and Escherichia coli when treated with Gemifloxacin, emphasizing its clinical relevance in antibiotic therapy .

Pathogen Gemifloxacin Susceptibility Levofloxacin Susceptibility Moxifloxacin Susceptibility
Staphylococcus aureusHighModerateModerate
Escherichia coliHighLowModerate
Klebsiella pneumoniaeModerateLowLow

Case Study 1: Treatment of Community-Acquired Pneumonia

In a randomized controlled trial involving patients with community-acquired pneumonia, Gemifloxacin was administered as a monotherapy. The results indicated a significant improvement in clinical symptoms within 48 hours, with a cure rate of approximately 90% at the end of the treatment period. Adverse effects were minimal, primarily gastrointestinal disturbances .

Case Study 2: Efficacy in Chronic Bronchitis Exacerbations

Another study focused on patients suffering from acute exacerbations of chronic bronchitis. Gemifloxacin demonstrated a rapid reduction in cough severity and sputum production compared to placebo, leading to improved quality of life scores .

Eigenschaften

CAS-Nummer

210353-54-1

Molekularformel

C18H20FN5O4

Molekulargewicht

389.4 g/mol

IUPAC-Name

7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14-

InChI-Schlüssel

ZRCVYEYHRGVLOC-HMAPJEAMSA-N

Isomerische SMILES

CO/N=C\1/CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Kanonische SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Color/Form

Off-white, amorphous solid from chloroform-ethanol

melting_point

235-237 °C

Physikalische Beschreibung

Solid

Löslichkeit

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0).

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.